
Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate is a chemical compound with a unique structure that combines a cyano group, a pyran ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 2,6-dimethyl-4H-pyran-4-one. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate involves its interaction with molecular targets and pathways within biological systems. The cyano group and ester functional group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleophiles and electrophiles in biological systems .
Comparación Con Compuestos Similares
Ethyl cyanoacetate: Shares the cyano and ester functional groups but lacks the pyran ring.
2,6-Dimethyl-4H-pyran-4-one: Contains the pyran ring but lacks the cyano and ester groups.
Cyanoacetamide derivatives: Similar in having the cyano group but differ in other functional groups and overall structure.
Uniqueness: Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate is unique due to its combination of a cyano group, a pyran ring, and an ester functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propiedades
Número CAS |
13895-74-4 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-(2,6-dimethylpyran-4-ylidene)acetate |
InChI |
InChI=1S/C12H13NO3/c1-4-15-12(14)11(7-13)10-5-8(2)16-9(3)6-10/h5-6H,4H2,1-3H3 |
Clave InChI |
AMAOOSZYYSYRBA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1C=C(OC(=C1)C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




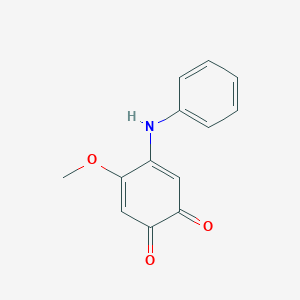

![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)


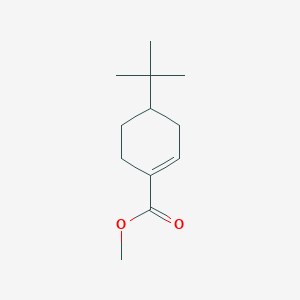
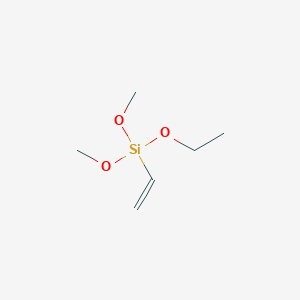
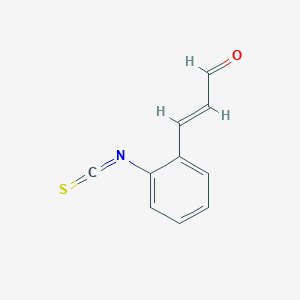

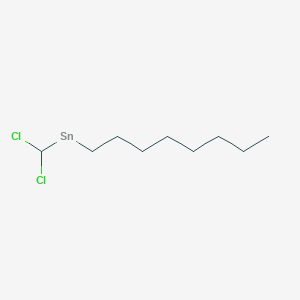
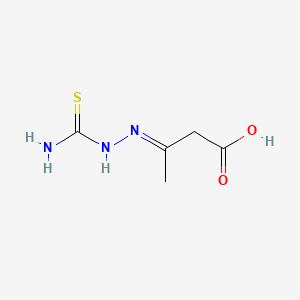
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
